6-Chloro-4-pyridazinamine

Vue d'ensemble

Description

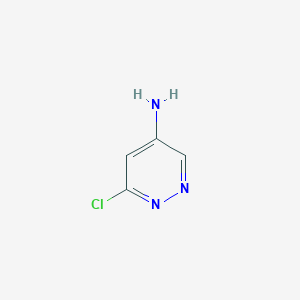

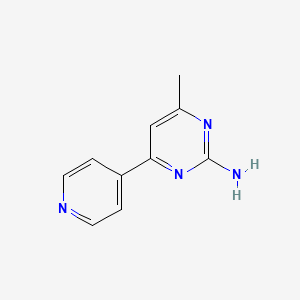

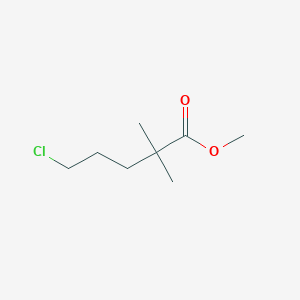

6-Chloro-4-pyridazinamine is an organic compound with the CAS Number: 29049-45-4 . It has a molecular weight of 129.55 and is typically stored in a refrigerator . The compound is solid at room temperature .

Molecular Structure Analysis

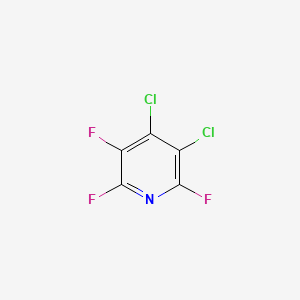

The InChI code for this compound is 1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H, (H2,6,8) . This indicates that the compound contains 4 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.55 . It is a solid at room temperature and is typically stored in a refrigerator .Applications De Recherche Scientifique

Agriculture: Développement des pesticides

6-Chloro-4-pyridazinamine : est exploré dans le secteur agricole pour son utilisation potentielle dans le développement de pesticides. Sa structure chimique permet la synthèse de composés qui peuvent agir comme des herbicides ou des insecticides sélectifs, ciblant des ravageurs spécifiques sans nuire aux cultures .

Médecine: Synthèse de médicaments

En médecine, This compound sert de brique de base pour la synthèse de divers médicaments. Il est particulièrement précieux pour créer des composés ayant des propriétés antibactériennes et antivirales potentielles, contribuant au développement de nouveaux traitements contre les maladies infectieuses .

Sciences de l'environnement: Réhabilitation de la pollution

Les chercheurs étudient l'utilisation de This compound en sciences de l'environnement, en particulier dans la réhabilitation de la pollution. Ses dérivés pourraient jouer un rôle dans la dégradation des substances toxiques et l'atténuation de l'impact de la pollution sur les écosystèmes .

Science des matériaux: Fabrication de matériaux avancés

En science des matériaux, This compound est utilisé pour synthétiser de nouveaux matériaux aux propriétés uniques, telles qu'une durabilité accrue ou une conductivité électrique. Ces matériaux ont des applications dans divers secteurs, notamment l'électronique et la construction .

Biochimie: Études d'inhibition enzymatique

Les biochimistes utilisent This compound pour étudier l'inhibition enzymatique. En observant comment ses dérivés interagissent avec les enzymes, les scientifiques peuvent mieux comprendre les voies métaboliques et concevoir des inhibiteurs à des fins thérapeutiques .

Pharmacologie: Analyse pharmacocinétique

Les pharmacologues utilisent This compound dans des études pharmacocinétiques pour analyser comment les médicaments sont absorbés, distribués, métabolisés et excrétés dans l'organisme. Ces recherches sont cruciales pour le développement de médicaments sûrs et efficaces .

Chimie analytique: Analyse chimique

This compound : est utilisé en chimie analytique pour l'analyse chimique. Ses dérivés peuvent servir de réactifs ou d'étalons en chromatographie et en spectrométrie, aidant à identifier et à quantifier d'autres substances .

Génie chimique: Optimisation des procédés

Enfin, en génie chimique, This compound est impliqué dans l'optimisation des procédés. Il est utilisé pour améliorer l'efficacité des réactions chimiques, réduire les déchets et améliorer la capacité de production des processus industriels .

Safety and Hazards

6-Chloro-4-pyridazinamine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-4-pyridazinamine, also known as Pyrazinamide, is the bacterium Mycobacterium tuberculosis . This compound is a highly specific agent and is active only against this bacterium .

Mode of Action

This compound diffuses into active M. tuberculosis that express pyrazinamidase enzyme. This enzyme converts this compound to the active form, pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Biochemical Pathways

The active form of this compound, pyrazinoic acid, interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Pharmacokinetics

It is known that the compound is used in the initial treatment of active tuberculosis in adults and children when combined with other antituberculous agents .

Result of Action

The result of the action of this compound is the inhibition of the growth of M. tuberculosis . By interfering with the bacterium’s ability to synthesize new fatty acids, the compound effectively stops the growth of the bacterium, thereby treating tuberculosis .

Action Environment

The action of this compound is influenced by the pH of the environment. In vitro and in vivo, the drug is active only at a slightly acidic pH . This is because pyrazinoic acid, the active form of the drug, can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Analyse Biochimique

Biochemical Properties

6-Chloro-4-pyridazinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine derivatives, forming stable complexes that can inhibit specific enzymatic activities . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain hydrazine-related enzymes by forming stable hydrazone complexes . This inhibition can result in altered metabolic pathways and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are critical for determining the compound’s bioavailability and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propriétés

IUPAC Name |

6-chloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPMXMNGPUEPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555892 | |

| Record name | 6-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-45-4 | |

| Record name | 6-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)